Product packaging for Isopropyl chlorosulfonate(Cat. No.:)

Isopropyl chlorosulfonate

Cat. No.: B13416932
M. Wt: 158.60 g/mol
InChI Key: ZOZQKKYSAGUTAT-UHFFFAOYSA-N
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Description

Isopropyl chlorosulfonate (CAS 36610-67-0) is a specialized organic compound with the molecular formula C 3 H 7 ClO 3 S and a molecular weight of 158.60 g/mol . This reagent serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its primary research application is in the preparation of indolylpiperidines, which are investigated as 5-HT2A receptor ligands . The 5-HT2A receptor is a serotonin receptor subtype of significant interest in neuroscience and pharmacology, making this compound a useful analytical standard and intermediate in the research and development of potential therapeutics . As a chlorosulfonate ester, it is a reactive chemical that requires careful handling and storage; it is typically recommended to be stored at 2-8°C in a refrigerator . This product is intended for research purposes only and is strictly not approved for human consumption. It is offered with a Certificate of Analysis to ensure quality and specification compliance .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7ClO3S B13416932 Isopropyl chlorosulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7ClO3S

Molecular Weight

158.60 g/mol

IUPAC Name

2-chlorosulfonyloxypropane

InChI

InChI=1S/C3H7ClO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3

InChI Key

ZOZQKKYSAGUTAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OS(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Isopropyl Chlorosulfonate

Direct Esterification of Chlorosulfonic Acid with Isopropanol (B130326)

The direct reaction between an alcohol and chlorosulfonic acid is a primary method for the formation of alkyl chlorosulfates. This reaction is fundamentally an esterification where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of chlorosulfonic acid, leading to the displacement of a chloride ion and the formation of the corresponding chlorosulfate (B8482658) ester and hydrogen chloride as a byproduct.

The reaction between alcohols and chlorosulfonic acid is known to be highly exothermic. google.com Consequently, careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the product. Typically, such reactions are carried out at low temperatures, often at or below ambient temperature. organic-chemistry.org For the synthesis of isopropyl chlorosulfonate, it can be inferred that the reaction would necessitate cooling to maintain a controlled reaction rate and minimize the formation of byproducts.

Regarding stoichiometry, a slight molar excess of chlorosulfonic acid is often employed in the sulfation of alcohols to ensure complete conversion of the alcohol. google.comgoogle.com For instance, in the sulfation of other alcohols, molar ratios of chlorosulfonic acid to alcohol of around 1.05:1 to 1.2:1 have been reported. google.comgoogle.com The reaction is typically performed under anhydrous conditions, as chlorosulfonic acid reacts violently with water. googleapis.com

A general representation of the reaction is as follows:

(CH₃)₂CHOH + ClSO₃H → (CH₃)₂CHOSO₂Cl + HCl

ParameterValue/ConditionSource
Reactants Isopropanol, Chlorosulfonic AcidInferred
Stoichiometry (Acid:Alcohol) ~1.05:1 to 1.2:1 google.comgoogle.com
Temperature Low, controlled (e.g., 0-30°C) organic-chemistry.org
Solvent Often none, or an inert solvent like dichloromethane (B109758) googleapis.com
Byproduct Hydrogen Chloride (gas)Inferred

While direct reaction is feasible, catalytic methods can often improve yield and selectivity in chemical synthesis.

In related sulfonation reactions, inorganic salts have been utilized to control reaction pathways and suppress the formation of byproducts. For example, in the synthesis of 4-isopropylbenzenesulfonyl chloride from the reaction of cumene (B47948) with chlorosulfonic acid, the use of inorganic salts such as sodium sulfate (B86663) has been shown to effectively inhibit side reactions, leading to higher yields of the desired product. organic-chemistry.org The salt is thought to act by modulating the reaction medium and potentially trapping reactive intermediates that could lead to undesired products. While not specifically documented for this compound, a similar approach could potentially be beneficial.

Lewis acids are well-known catalysts for a variety of organic reactions, including esterifications. google.comorganic-chemistry.org They function by activating the electrophile, in this case, potentially the chlorosulfonic acid, making it more susceptible to nucleophilic attack by the alcohol. While the use of Lewis acid catalysts has been explored for various esterification reactions, their specific application to the synthesis of alkyl chlorosulfonates from alcohols and chlorosulfonic acid is not extensively detailed in the available literature. However, the general principle of Lewis acid catalysis suggests that it could be a viable area of investigation for enhancing the synthesis of this compound.

Catalytic Enhancements in Yield and Selectivity

Alternative Synthetic Routes to Related Alkyl Chlorosulfonates

To provide a broader context for the synthesis of alkyl chlorosulfonates, it is useful to examine the preparation of related compounds, such as chloromethyl chlorosulfate. These alternative routes often employ different starting materials and reaction strategies.

Chloromethyl chlorosulfate (CMCS) is a structurally related alkyl chlorosulfonate for which several synthetic methods have been reported.

One of the early methods for the synthesis of CMCS involved the high-temperature reaction of paraformaldehyde with chlorosulfonic acid. acs.orgacs.org This method, however, generally resulted in low yields. acs.org

A more recent and efficient synthesis of CMCS utilizes the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid. acs.orgacs.orgresearchgate.net This process is driven to completion by a chlorosulfonic acid-mediated oxidation of the iodide byproduct. acs.orgacs.orgresearchgate.net Further optimization of this process, including stoichiometry and temperature control, has led to high yields of CMCS. acs.org For instance, using 1.65 equivalents of chlorosulfonic acid at 35°C in dichloromethane has produced CMCS in 90-95% yield. acs.org

Another catalytic approach to CMCS involves the reaction of sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂). This reaction is very slow but can be significantly accelerated by the addition of catalytic amounts of trimethyl borate (B1201080). rsc.orgresearchgate.net The product mixture from this reaction typically contains CMCS and methylene (B1212753) bis(chlorosulfate) (MBCS). rsc.orgresearchgate.net

The following table summarizes some of the synthetic routes to chloromethyl chlorosulfate:

Starting MaterialsReagents/CatalystsKey ConditionsYieldSource
ParaformaldehydeChlorosulfonic AcidHigh Temperature (>80°C)Low (e.g., 30%) acs.orgacs.org
ChloroiodomethaneChlorosulfonic Acid-High (92% solution yield) acs.orgacs.orgresearchgate.net
DichloromethaneSulfur Trioxide, Trimethyl borate (catalyst)Room Temperature30-35% (isolated) rsc.orgresearchgate.net

Mechanistic Similarities in Alkyl Chlorosulfonate Formation

The formation of this compound shares mechanistic features with the broader class of reactions that produce alkyl chlorosulfonates and related compounds, such as alkyl chlorosulfites from the reaction of alcohols with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org

The fundamental step in the formation of alkyl chlorosulfonates from alcohols and a chlorosulfonating agent like sulfuryl chloride is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the chlorosulfonating agent.

Mechanism with Sulfuryl Chloride:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropyl alcohol attacks the sulfur atom of sulfuryl chloride. This is a concerted process where a chloride ion is displaced.

Proton Transfer: A base, which could be another molecule of the alcohol or a non-nucleophilic base added to the reaction mixture, abstracts the proton from the oxonium ion intermediate to yield the final product, this compound, and a protonated base.

This mechanism is analogous to the formation of sulfonate esters from alcohols and sulfonyl chlorides. The key difference lies in the nature of the leaving group from the sulfur atom.

Comparison with Thionyl Chloride Reaction:

The reaction of alcohols with thionyl chloride to form alkyl chlorides proceeds through an intermediate alkyl chlorosulfite. masterorganicchemistry.comlibretexts.org This intermediate is structurally very similar to an alkyl chlorosulfonate, differing only by the oxidation state of the sulfur atom. The initial step of its formation also involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of thionyl chloride.

This intermediate can then react further via different pathways, such as an SN2 or SNi mechanism, to yield the corresponding alkyl chloride. masterorganicchemistry.com The stability and reactivity of the intermediate alkyl chlorosulfite provide insights into the behavior of the analogous alkyl chlorosulfonate. The study of these related reactions helps in predicting the reactivity and handling requirements for this compound.

The table below summarizes the key reactants and products in these related synthetic transformations.

Starting AlcoholReagentIntermediate/Product
Isopropyl AlcoholSulfuryl ChlorideThis compound
Isopropyl AlcoholThionyl ChlorideIsopropyl Chlorosulfite
General AlcoholSulfonyl ChlorideAlkyl Sulfonate Ester

Mechanistic Pathways of Isopropyl Chlorosulfonate Reactivity

Electrophilic Character and Interactions

The sulfur atom in isopropyl chlorosulfonate is highly electrophilic due to the strong electron-withdrawing effect of the attached oxygen and chlorine atoms. This makes it a potent electrophile, capable of reacting with a variety of nucleophiles as detailed above. Beyond simple substitution, this electrophilic character allows it to engage in other types of interactions. For instance, highly reactive sulfonyl compounds like chlorosulfonyl isocyanate readily undergo [2+2] cycloaddition reactions with alkenes. nih.gov This reactivity is driven by the electrophilic nature of the sulfuryl group, which initiates the interaction with the electron-rich pi system of the alkene. While specific cycloaddition examples for this compound are not prevalent, its strong electrophilic character suggests it could participate in similar electrophilic additions or cyclization-initiating reactions under appropriate conditions. uci.edu

Intramolecular Rearrangements and Cyclization Reactions

While intermolecular reactions are dominant, the potential for intramolecular rearrangements and cyclizations exists, typically requiring a substrate with a suitably positioned internal nucleophile. If the isopropyl group were substituted with a nucleophilic moiety (e.g., a hydroxyl or amino group) at an appropriate distance, an intramolecular nucleophilic attack on the sulfonyl sulfur could occur. This would displace the chloride ion and result in the formation of a cyclic sulfonate ester (a sultone) or a cyclic sulfonamide.

Such reactions are a well-established strategy in organic synthesis for the formation of heterocyclic compounds. The feasibility of such a cyclization would depend on thermodynamic factors (the stability of the resulting ring, typically 5- or 6-membered rings are favored) and kinetic factors (the conformational freedom of the chain bearing the nucleophile).

Synthetic Applications of Isopropyl Chlorosulfonate in Chemical Transformations

Facile Derivatization to Alkyl Sulfonate Esters

One of the most fundamental applications of isopropyl chlorosulfonate is its reaction with alcohols to form isopropyl sulfonate esters. This transformation is a straightforward and efficient method for introducing a sulfonate ester functionality. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the chlorosulfonate, leading to the displacement of the chloride ion.

The formation of alkyl sulfonate esters is significant as these compounds themselves are valuable intermediates in organic synthesis. For instance, isopropyl sulfonates have been employed as protecting groups for sulfonic acids in multistep syntheses. d-nb.info This strategy allows for the early introduction of the sulfonate group, mitigating solubility issues in organic solvents that are often associated with the free sulfonic acid. d-nb.info The isopropyl sulfonate protecting group can later be cleaved under acidic conditions. d-nb.info

The reaction conditions for the synthesis of alkyl sulfonate esters from this compound are generally mild. The reaction can be carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with common options including dichloromethane (B109758) and chloroform.

A study on the formation of sulfonate esters demonstrated that reacting an alcohol with a sulfonic acid can lead to the formation of the corresponding ester. enovatia.com While this study focused on methanesulfonic acid, the principle is applicable to this compound. The rate of ester formation is influenced by temperature and the presence of water. enovatia.com

The table below summarizes representative examples of the synthesis of alkyl sulfonate esters using sulfonyl chlorides, illustrating the general nature of this transformation.

Alcohol ReactantSulfonyl ChlorideProductReference
1-Octanolp-Cymenesulphonyl chloride1-Octyl p-cymenesulfonate scielo.br
2-Octanolp-Cymenesulphonyl chloride2-Octyl p-cymenesulfonate scielo.br
Phenolp-Cymenesulphonyl chloridePhenyl p-cymenesulfonate scielo.br
Isopropyl alcoholMethanesulfonyl chlorideIsopropyl methanesulfonate enovatia.com
EthanolMethanesulfonyl chlorideEthyl methanesulfonate enovatia.com

Synthesis of Sulfonamide and Sulfonylurea Compounds

This compound is a key reagent in the synthesis of sulfonamides and sulfonylureas, two classes of compounds with significant biological and pharmaceutical importance.

The synthesis of sulfonamides involves the reaction of this compound with a primary or secondary amine. This reaction is analogous to the formation of sulfonate esters, with the amine acting as the nucleophile. The reaction is typically carried out in the presence of a base to scavenge the HCl produced. This method provides a direct route to N-substituted isopropylsulfonamides. The synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established and widely used transformation in medicinal chemistry. nih.govthieme-connect.com

Sulfonylureas, another important class of compounds, can also be synthesized utilizing intermediates derived from chlorosulfonation reactions. A general method for preparing sulfonylureas involves the reaction of a sulfonamide with an isocyanate in the presence of a basic catalyst. lookchem.com While direct use of this compound to form a sulfonylurea in one step is less common, it serves as a precursor to the necessary sulfonamide intermediate. For example, a coumarinsulfonamide was used as an intermediate for the synthesis of a sulfonylurea derivative. semanticscholar.org

The following table presents examples of sulfonamide and sulfonylurea syntheses, highlighting the versatility of sulfonyl chlorides as precursors.

Amine/Sulfonamide ReactantIsocyanate/Sulfonyl ChlorideProduct ClassReference
Various amines4-hydroxy-2-isopropyl-5-methylbenzene-1-sulfonyl chlorideSulfonamide scirp.org
Coumarinsulfonamide4-isopropylphenylisocyanateSulfonylurea semanticscholar.org
Substituted benzene (B151609) derivative (via chlorosulfonation and amination)AlkylisocyanateSulfonylurea lookchem.com

Role as an Activating Group for Hydroxyl and Amine Functionalities

This compound can serve as an activating group for hydroxyl and amine functionalities, transforming them into better leaving groups for subsequent nucleophilic substitution reactions. This application is particularly useful in the synthesis of complex molecules where the direct displacement of a hydroxyl or amino group is challenging.

Strategic Utility in Complex Molecule Synthesis

By converting a hydroxyl group into an isopropylsulfonate ester, its leaving group ability is significantly enhanced. This strategy is valuable in various synthetic transformations, including the formation of ethers, azides, and other functional groups via SN2 reactions. For example, the activation of an alcohol with a sulfonyl chloride, such as p-cymenesulphonyl chloride (a bio-derived alternative to tosyl chloride), facilitates subsequent reactions with nucleophiles like sodium methoxide (B1231860) or morpholine. scielo.br

Similarly, amines can be activated by reaction with this compound to form sulfonamides. While sulfonamides are generally stable, under specific conditions, the sulfonamide group can act as a leaving group. This approach is less common than the activation of alcohols but can be employed in specialized synthetic contexts.

The use of sulfonyl chlorides as activating groups is a cornerstone of modern organic synthesis, enabling a wide range of functional group interconversions. scielo.br

Comparative Reactivity with Established Activating Agents

The reactivity of this compound as an activating group can be compared to other established reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl). The reactivity of the resulting sulfonate ester as a leaving group is influenced by the electronic properties of the sulfonyl group.

A study comparing the bio-derived p-cymenesulphonyl chloride (CymCl) with the petroleum-derived tosyl chloride (TsCl) found that CymCl was a suitable replacement as an activating group for alcohols and amines. scielo.brscielo.br The conversion rates for the functionalization of primary and secondary alcohols were comparable for both reagents. scielo.br This suggests that the isopropyl group in this compound would impart reactivity similar to other alkyl- and arylsulfonyl chlorides. The choice of activating agent often depends on factors such as cost, availability, and the specific requirements of the synthetic route.

The following table provides a comparative overview of the reactivity of different sulfonyl chlorides as activating groups.

Activating AgentSubstrateProductKey FindingReference
p-Cymenesulphonyl chloride (CymCl)1-Octanol, 2-Octanol, Phenol, PiperidineCorresponding sulfonates/sulfonamidesComparable reactivity to TsCl, serving as a bio-based alternative. scielo.brscielo.br
Tosyl chloride (TsCl)1-Octanol, 2-Octanol, Phenol, PiperidineCorresponding sulfonates/sulfonamidesEstablished and effective activating group. scielo.brscielo.br

Contributions to Carbon-Carbon Bond Forming Reactions

While not a direct participant in the bond-forming step itself, this compound contributes to carbon-carbon bond forming reactions by activating hydroxyl groups. By converting an alcohol into a good leaving group (an isopropylsulfonate), it facilitates subsequent nucleophilic substitution reactions where the nucleophile is a carbon-based species.

For example, an alkyl isopropylsulfonate can react with organometallic reagents, such as Grignard reagents or organocuprates, to form a new carbon-carbon bond. This two-step sequence, involving activation of an alcohol followed by displacement with a carbon nucleophile, is a common strategy in organic synthesis.

Although direct examples involving this compound in the literature are scarce, the principle is well-established. The broader category of carbon-carbon bond forming reactions encompasses a vast array of transformations, including aldol (B89426) reactions, Michael additions, and cross-coupling reactions. wikipedia.orgrsc.orgnih.gov The role of activating groups like this compound is to prepare the substrate for these key bond-forming events.

Applications in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnveo.orgijarsct.co.in this compound can be utilized in the synthesis of heterocyclic compounds, primarily through the activation of functional groups that are then involved in ring-closing reactions.

For instance, a molecule containing both a hydroxyl group and a nucleophilic nitrogen or sulfur atom can be treated with this compound. The resulting isopropylsulfonate ester can then undergo an intramolecular nucleophilic substitution to form a heterocyclic ring. This strategy is particularly useful for the synthesis of saturated and partially saturated heterocycles. uomus.edu.iq

An example of a similar principle is the reaction of an amino alcohol with chlorosulfonic acid to form a sulfate (B86663) ester, which can then be cyclized under basic conditions to yield an aziridine, a three-membered nitrogen-containing heterocycle. diva-portal.org While this example uses chlorosulfonic acid, the concept of activating a hydroxyl group to facilitate intramolecular cyclization is directly applicable to the use of this compound.

The versatility of this approach allows for the synthesis of various ring sizes and heteroatom combinations, making it a valuable tool in the construction of complex heterocyclic architectures.

Advanced Analytical Characterization and Spectroscopic Techniques

Spectroscopic Analysis for Structural Elucidation and Purity Assessment (NMR, IR, MS)

Spectroscopic techniques are indispensable for the detailed structural analysis of isopropyl chlorosulfonate. By examining the interactions of the molecule with electromagnetic radiation and its behavior under ionization, a complete picture of its identity and purity can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive information about the carbon-hydrogen framework of the isopropyl group.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of protons in the isopropyl moiety. docbrown.info The six equivalent methyl (CH₃) protons would appear as a doublet, due to spin-spin coupling with the single methine (CH) proton. The methine proton would, in turn, appear as a septet due to coupling with the six methyl protons. docbrown.info The chemical shift of the methine proton is significantly influenced by the electronegative chlorosulfonate group, causing it to resonate further downfield compared to the methine proton in isopropanol (B130326). thermofisher.comresearchgate.net

¹³C NMR: The carbon NMR spectrum is expected to display two signals, one for the two equivalent methyl carbons and another for the methine carbon, which would be shifted downfield due to the direct attachment of the electron-withdrawing chlorosulfonate group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
NucleusProton EnvironmentPredicted Chemical Shift (ppm)Splitting PatternCoupling Constant (J)
¹H(CH₃)₂CH-~1.5 - 1.7Doublet~6-7 Hz
¹H(CH₃)₂CH-~5.0 - 5.5Septet~6-7 Hz
¹³C(CH₃)₂CH-~20 - 25--
¹³C(CH₃)₂CH-~75 - 85--

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. docbrown.info For this compound, the key characteristic absorptions are associated with the sulfonyl chloride (SO₂Cl) and isopropyl groups.

S=O Stretching: The sulfonyl group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1370-1400 cm⁻¹ region and a symmetric stretch in the 1170-1200 cm⁻¹ range.

S-Cl Stretching: A strong absorption corresponding to the sulfur-chlorine bond stretch is expected in the fingerprint region, typically between 580-780 cm⁻¹. docbrown.info

C-H Stretching and Bending: The isopropyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1370-1390 cm⁻¹ (for the gem-dimethyl group) and ~1465 cm⁻¹. docbrown.infovscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)Isopropyl2850-3000Medium-Strong
S=O Asymmetric Stretch-SO₂Cl1370-1400Strong
C-H Bend (gem-dimethyl)Isopropyl1370-1390Medium
S=O Symmetric Stretch-SO₂Cl1170-1200Strong
S-Cl Stretch-SO₂Cl580-780Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation. In electron impact (EI) mass spectrometry, the molecular ion ([M]⁺) of this compound may be observed. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as a pair of signals (M⁺ and M⁺+2) with a characteristic 3:1 intensity ratio. docbrown.info

The fragmentation is likely dominated by the cleavage of the weakest bonds. libretexts.org Common fragmentation pathways would include:

Loss of a chlorine radical to form the [M-Cl]⁺ ion.

Cleavage of the C-O bond, leading to the formation of the stable isopropyl cation ([C₃H₇]⁺) at m/z 43, which is often a prominent peak for isopropyl-containing compounds. docbrown.infonih.gov

Loss of the entire chlorosulfonate group.

Table 3: Plausible Mass Spectrometry Fragments for this compound.
m/z ValueProposed Fragment IonFormulaNotes
158/160Molecular Ion[C₃H₇ClO₂S]⁺Shows 3:1 isotopic pattern for ³⁵Cl/³⁷Cl.
123[M-Cl]⁺[C₃H₇O₂S]⁺Loss of chlorine radical.
43Isopropyl cation[C₃H₇]⁺Often a base peak or very intense peak. docbrown.info

Chromatographic Methodologies for Isolation and Quantification (GC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its precise quantification.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound can be analyzed by GC, typically using a capillary column with a non-polar or intermediate-polarity stationary phase. orientjchem.org A flame ionization detector (FID) would provide excellent sensitivity for quantification. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the compound and any impurities based on their mass spectra. fda.gov Method development would involve optimizing the temperature program to ensure separation from starting materials (e.g., isopropanol) and byproducts. sciensage.info

High-Performance Liquid Chromatography (HPLC)

While GC is often suitable, HPLC provides a valuable alternative, particularly if the compound exhibits thermal instability or if derivatization is required for GC analysis.

Reversed-Phase HPLC: This is the most common mode used for moderately polar organic compounds. A C8 or C18 column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oatext.comoatext.com Detection is typically achieved using an ultraviolet (UV) detector, although the chlorosulfonate group itself is not a strong chromophore. Therefore, detection might rely on end-absorption in the low UV region or coupling to a mass spectrometer (LC-MS) for more sensitive and specific detection. sielc.comnih.gov The high viscosity of isopropanol itself makes it less common as a primary mobile phase component, but its miscibility is useful in certain applications. mtc-usa.com

Theoretical and Computational Chemistry for Mechanistic Insights and Properties Prediction

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles in the ground state with high accuracy. acs.orgaps.org

Predict Spectroscopic Properties: Calculate theoretical IR vibrational frequencies and NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data can aid in peak assignment and structural confirmation.

Analyze Electronic Properties: Determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov These calculations provide insights into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The sulfur atom in the sulfonyl group is expected to be highly electrophilic.

The reactivity of this compound, like other sulfonyl halides, involves the formation of transient intermediates. wikipedia.org Molecular modeling and computational methods can be used to study these short-lived species and the transition states that connect them.

Reaction Mechanisms: Computational studies can map out the potential energy surface for reactions involving this compound, such as nucleophilic substitution at the sulfur atom. This allows for the calculation of activation energies, helping to elucidate the reaction mechanism (e.g., whether it proceeds via a concerted or stepwise pathway).

Intermediate Stability: The stability of potential reactive intermediates, such as the isopropyl cation that could form upon heterolytic cleavage of the C-O bond, can be assessed. researchgate.net Ab initio calculations have been used to determine the preferred conformation and energetics of such carbocations. researchgate.net Similarly, the behavior of radicals that might form under specific conditions can also be modeled. acs.org This information is critical for understanding the compound's reactivity and predicting potential reaction outcomes.

Process Development and Industrial Considerations

Optimization of Reaction Conditions for Scalable Production

The scalable production of isopropyl chlorosulfonate, like other aryl sulfonyl chlorides, hinges on the meticulous optimization of reaction conditions to ensure safety, efficiency, and high yield. nih.gov The synthesis generally involves the reaction of a corresponding alcohol (isopropanol) with a chlorosulfonating agent, such as chlorosulfonic acid. Key parameters that are typically optimized for scalable production include reaction temperature, the ratio of reactants, and the method of addition. nih.govgoogle.com

Design of Experiments (DOE) is a valuable tool for optimizing such processes, allowing for the systematic investigation of multiple variables simultaneously. nih.govresearchgate.net For related chlorosulfonation reactions, maintaining a low reaction temperature, often between -25°C and 20°C, is crucial to control the highly exothermic nature of the reaction and to minimize the formation of by-products. nih.govgoogle.com The substrate is typically added portion-wise or via slow, controlled addition to the chlorosulfonating agent to manage the reaction rate and temperature. nih.govgoogle.com

For industrial-scale manufacturing, transitioning from batch processing to continuous manufacturing using systems like continuous stirred-tank reactors (CSTRs) can offer significant advantages. nih.govresearchgate.net Continuous processes can lead to better control over reaction parameters, improved safety by minimizing the volume of hazardous materials at any given time, and increased spacetime yield. nih.govresearchgate.net Automated process control systems are often incorporated to monitor key parameters in real-time, ensuring consistent product quality and process reliability. nih.govresearchgate.net

Table 1: Key Parameters for Optimization in this compound Production

Parameter Typical Range/Condition Rationale
Reaction Temperature -25°C to 20°C Controls exothermic reaction, minimizes by-product formation. nih.govgoogle.com
Reactant Ratio Excess chlorosulfonic acid Drives the reaction to completion. google.com
Addition Method Slow, portion-wise addition of isopropanol (B130326) Manages heat generation and reaction rate. nih.govgoogle.com
Reaction Time 0.5 to 10 hours Ensures complete conversion of starting materials. google.com

| Processing Mode | Batch or Continuous (CSTR) | CSTRs offer better control and safety for large-scale production. nih.govresearchgate.net |

Management of By-products and Impurities in Synthesis

The synthesis of this compound can lead to the formation of various by-products and impurities that must be effectively managed to ensure the purity of the final product. Common impurities arise from unreacted starting materials, side reactions, and degradation of the product. ontosight.ai

In the synthesis of related sulfonyl chlorides, such as 4-isopropylbenzenesulfonyl chloride, by-products can include isomeric forms of the desired product and sulfone compounds. google.com The use of inorganic salt catalysts, like sodium sulfate (B86663), has been shown to suppress these side reactions and reduce the generation of such by-products. google.com For sulfamoyl chlorides, which are also synthesized using chlorosulfonic acid, potential by-products include unreacted starting materials (e.g., isopropylamine, chlorosulfonic acid), intermediates (e.g., isopropylsulfamic acid), and degradation products (e.g., isopropylsulfonamide). ontosight.ai

The management of these impurities often involves adjusting process parameters. For instance, controlling the reaction temperature and the stoichiometry of the reactants can minimize the formation of unwanted substances. acs.org In some cases, the addition of a co-reagent like thionyl chloride can improve the conversion of intermediates to the final product, thereby reducing certain impurities. mdpi.com

Post-reaction, purification steps are essential. A common method involves quenching the reaction mixture in an ice-water mixture, which precipitates the sulfonyl chloride product while the acidic by-products remain in the aqueous phase. google.com Subsequent separation, washing, and drying steps are then employed to isolate the pure product. google.commdpi.com Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the purity of the product throughout the process. researchgate.net

Table 2: Common By-products and Impurities in Sulfonyl Chloride Synthesis and Their Management

By-product/Impurity Potential Source Management Strategy
Unreacted Isopropanol Incomplete reaction Optimization of reaction time and temperature.
Unreacted Chlorosulfonic Acid Use of excess reagent Quenching with ice-water and subsequent phase separation. google.com
Isomeric Sulfonyl Chlorides Side reactions Use of catalysts (e.g., sodium sulfate) to improve selectivity. google.com
Sulfones Side reactions Control of reaction temperature. google.com
Isopropylsulfamic acid Intermediate Optimization of reaction conditions to drive conversion. ontosight.ai

Sustainable and Green Chemistry Aspects in Manufacturing

Historically, chlorination and sulfonation reactions have been associated with poor environmental profiles due to the use of hazardous reagents and the generation of significant waste streams. researchgate.net However, the principles of green chemistry are increasingly being applied to mitigate these issues in the manufacturing of compounds like this compound. wjarr.comacs.org

The 12 Principles of Green Chemistry provide a framework for creating more sustainable chemical processes. oboloo.commit.edu Key considerations for the manufacturing of this compound include:

Waste Prevention: Designing the synthesis to minimize the generation of by-products is a primary goal. This can be achieved by optimizing reaction conditions for high selectivity and yield. researchgate.net

Atom Economy: The process should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: While some processes may be solvent-free, others might use solvents for extraction or purification. Green chemistry encourages the use of safer solvents with lower toxicity and environmental impact. mit.edu

Energy Efficiency: Industrial chemical processes are often energy-intensive. wjarr.com Developing reactions that can be conducted at or near ambient temperature and pressure can significantly reduce energy consumption. mit.edu The use of catalysis can also contribute to more energy-efficient processes. vapourtec.com

Renewable Feedstocks: While the direct feedstocks for this compound are not typically from renewable sources, a broader life-cycle assessment could consider the sustainability of the entire supply chain. atbuftejoste.com.ng

Designing for Degradation: Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. mit.edu

Implementing these principles can lead to processes that are not only more environmentally friendly but also more economically viable by reducing costs associated with waste treatment, energy consumption, and regulatory compliance. wjarr.com The shift towards continuous manufacturing can also be seen as a green chemistry innovation, as it often leads to more efficient and safer processes. vapourtec.com

Table 3: Application of Green Chemistry Principles to this compound Manufacturing

Green Chemistry Principle Application in this compound Synthesis
Waste Prevention Optimize reaction selectivity to minimize by-products like isomers and sulfones. researchgate.net
Energy Efficiency Utilize catalytic processes and optimize temperature to reduce energy inputs. wjarr.commit.edu
Safer Solvents & Auxiliaries If solvents are necessary for purification, select options with lower environmental and health impacts. mit.edu
Catalysis Employ catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. mit.edu
Real-time Analysis Implement in-process monitoring to prevent the formation of pollutants. mit.edu

| Accident Prevention | Use continuous flow reactors to minimize the risks associated with handling highly reactive chemicals like chlorosulfonic acid. nih.govvapourtec.com |

Emerging Research Directions and Future Prospects

Novel Catalytic Applications and Material Functionalization

While sulfonic acids are well-established as catalysts in organic synthesis, the direct catalytic applications of sulfonyl chlorides like isopropyl chlorosulfonate are an emerging area of interest. britannica.com Research is exploring their potential as precursors to highly active catalytic species. For instance, metal complexes derived from sulfonic acid derivatives are used as homogeneous catalysts. britannica.com The sulfonyl chloride moiety is a versatile handle for immobilization onto solid supports, such as polymers or silica, creating heterogeneous catalysts with improved recyclability and stability.

In materials science, the functionalization of surfaces is critical for developing advanced materials with tailored properties. Sulfonyl chlorides are reactive intermediates that can be used to introduce sulfonate groups onto various substrates. This surface modification can drastically alter properties like hydrophilicity, ion-exchange capacity, and biocompatibility.

Recent research has demonstrated the functionalization of carbon-based materials. For example, sulfonated activated carbon fiber catalysts have been prepared using chlorosulfonic acid to create materials with high catalytic activity for esterification reactions. researchgate.net Similarly, the treatment of chlorinated carbon fibers with sulfur-containing reagents can produce catalytically active materials for gas-phase reactions, such as the dehydration of isopropanol (B130326). researchgate.net These functionalized materials show promise in applications ranging from catalysis to the development of advanced composites and membranes. acs.orgmdpi.com The ability to graft sulfonate groups onto polymer surfaces is also being explored to enhance cell adhesion for biomedical applications and to create materials with antimicrobial properties. mdpi.com

A summary of representative applications in material functionalization is presented below.

Material SubstrateFunctionalization GoalResulting Application
Activated Carbon FiberIntroduce sulfonic acid groupsHeterogeneous catalyst for esterification
Polymer SurfacesGrafting of sulfonate moietiesImproved tissue integration, antimicrobial surfaces
Nanoporous Carbon FibersIntroduction of sulfur-containing groupsGas-phase dehydration catalysis
Metal-Organic Frameworks (MOFs)Post-synthetic sulfonationEnhanced ion transport for electrochromic devices

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

This compound is a precursor to isopropyl sulfonate esters, a class of compounds whose reactivity is of significant interest. The reactivity of sulfonate esters as leaving groups in nucleophilic substitution reactions is well-documented and depends heavily on the nature of the alcohol-derived portion. For instance, secondary isopropyl sulfonates are known to react more slowly with nucleophiles compared to primary derivatives but exhibit poor stability under acidic conditions. nih.gov

This inherent reactivity profile opens avenues for the rational design of advanced derivatives with tunable properties. By systematically modifying the structure of the alkyl or aryl group attached to the sulfonate core, researchers can fine-tune the electrophilicity of the sulfur atom and the stability of the corresponding sulfonate anion. This allows for the creation of a library of sulfonating agents with a spectrum of reactivities, suitable for a wide range of chemical transformations.

Research in this area focuses on several key strategies:

Steric Hindrance: Introducing bulky groups near the sulfonyl center, such as in neopentyl sulfonates, can dramatically decrease susceptibility to nucleophilic attack, creating more stable and selective reagents. nih.gov

Electronic Effects: The incorporation of electron-withdrawing or electron-donating groups on an aromatic ring of an arylsulfonyl chloride can modulate the reactivity. This principle is used to create sulfonate esters with varying lability, which is crucial for their use as protecting groups in complex organic synthesis. nih.govresearchgate.net

Bioisosteric Replacement: In medicinal chemistry, the sulfonamide group is a key functional group in many drugs. nih.govnih.gov The development of novel sulfonyl chloride derivatives allows for the synthesis of diverse sulfonamides, which are often used as bioisosteres for amides to improve metabolic stability and binding affinity. princeton.edu

The table below illustrates how different ester groups affect the stability and reactivity of sulfonate esters, which can be extrapolated from the corresponding sulfonyl chlorides.

Sulfonate Ester TypeStability to Acidic ConditionsStability to NucleophilesKey Feature
Isopropyl (iPr)PoorModerateLabile, forms stable secondary carbocation
Isobutyl (iBu)ModerateLowerMore stable to acid than iPr
Neopentyl (Neo)HighHighHighly hindered and resistant to displacement
Trichloroethyl (TCE)HighPoor (with basic nucleophiles)Labile to reducing conditions

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govmdpi.com Reactions involving highly reactive and corrosive reagents like sulfonyl chlorides are particularly well-suited for flow chemistry implementation. mdpi.com The small reactor volumes and excellent heat transfer characteristics of flow systems mitigate the risks associated with highly exothermic reactions, such as chlorosulfonation. rsc.org

Recent studies have highlighted the successful implementation of continuous flow systems for the synthesis of aryl sulfonyl chlorides, demonstrating significant improvements in process consistency and yield. mdpi.comresearchgate.net These systems often employ multiple continuous stirred-tank reactors (CSTRs) and may incorporate automated process controls, using real-time data from sensors to manage pumping rates and reactor conditions. mdpi.comresearchgate.net

The integration of this compound and its derivatives into these automated platforms is a key area of future research. This would enable:

On-Demand Reagent Generation: The synthesis of specific sulfonyl chlorides as needed, avoiding the storage of large quantities of reactive chemicals.

Telescoped Reactions: The direct use of a synthesized sulfonyl chloride in a subsequent reaction step without isolation, streamlining multi-step syntheses. nih.gov

High-Throughput Screening: The rapid synthesis and evaluation of libraries of sulfonate derivatives for applications in drug discovery and materials science.

The development of robust flow protocols for reactions using this compound will accelerate research and manufacturing by providing safer, more efficient, and automated synthetic routes. mdpi.comrsc.org

Q & A

Q. What are the standard synthetic protocols for preparing isopropyl chlorosulfonate, and how can reproducibility be ensured?

this compound is typically synthesized via chloro-sulfonation of aromatic compounds using chlorosulfonic acid in chloroform . To ensure reproducibility, experimental protocols must detail:

  • Reagent stoichiometry (e.g., molar ratios of sulfonic acid precursors to chlorinating agents).
  • Reaction conditions (temperature control, inert atmosphere, solvent purity).
  • Post-reaction workup (quenching methods, purification via distillation or recrystallization). Example characterization data (NMR, IR, elemental analysis) should be included in supplementary materials to validate purity and structure .

Q. What analytical techniques are most suitable for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C for structural confirmation; discrepancies in peak splitting may indicate impurities or isomerization).
  • FT-IR (S=O and S-Cl stretching frequencies near 1370 cm⁻¹ and 520 cm⁻¹, respectively).
  • Mass spectrometry (molecular ion peak at m/z ~144.6 for [C₃H₇OSO₂Cl]⁺). Conflicting data should be addressed by cross-referencing with synthetic conditions (e.g., solvent traces in NMR) and repeating analyses under controlled humidity to rule out hydrolysis artifacts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

A systematic approach involves:

  • Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
  • In-situ monitoring (e.g., Raman spectroscopy to track intermediate formation).
  • Computational modeling (DFT calculations to predict activation barriers for competing pathways). For example, using chlorosulfonic acid in chloroform at 0–5°C reduces side reactions like sulfone formation . Tabulate results to identify optimal conditions:
VariableRange TestedYield (%)Purity (HPLC)
Temperature (°C)0–5 vs. 2578 vs. 6295% vs. 87%
Solvent (CHCl₃ vs. DCM)Polar vs. non-polar82 vs. 7193% vs. 84%

Q. How do contradictory reports on the stability of this compound under aqueous conditions inform its handling and application in polymer chemistry?

Divergent stability claims may arise from differences in:

  • Hydrolysis kinetics (pH-dependent degradation; acidic conditions accelerate decomposition).
  • Experimental setups (e.g., static vs. dynamic humidity chambers). To resolve contradictions, conduct accelerated aging studies at varying pH and humidity levels. For PEM fuel cell applications, stability under 50% relative humidity at 120°C is critical, as per DOE guidelines . Correlate degradation products (e.g., HCl release via titration) with performance metrics like proton conductivity loss.

Q. What strategies can mitigate risks when scaling up this compound synthesis for catalytic applications?

Scale-up challenges include:

  • Exothermicity control (use jacketed reactors with cooling loops).
  • Safety protocols (real-time gas monitoring for SO₂/Cl₂ by-products).
  • Batch vs. continuous flow (microreactors improve heat/mass transfer). Pilot studies should include hazard analysis (e.g., HAZOP) and compare yields across scales. For instance, transitioning from 1g to 100g batches may require adjusting reagent addition rates to maintain stoichiometric control .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound’s efficacy as a sulfonating agent?

  • Population (P): Aromatic substrates (e.g., crown ethers).
  • Intervention (I): Chlorosulfonation using this compound vs. traditional agents (e.g., ClSO₃H).
  • Comparison (C): Yield, reaction time, and by-product profiles.
  • Outcome (O): Degree of sulfonation quantified via titration or NMR.
  • Time (T): Reaction duration (e.g., 2h vs. 6h). This framework ensures hypothesis-driven experimentation and facilitates meta-analysis of literature data .

Q. What statistical methods are appropriate for analyzing variability in spectroscopic data for this compound?

  • Principal Component Analysis (PCA) to cluster spectral outliers.
  • ANOVA for comparing batch-to-batch purity.
  • Error propagation models to quantify uncertainty in calculated yields. For example, a 95% confidence interval for NMR-integrated peak areas can identify significant deviations caused by incomplete reactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔH of formation) for this compound?

  • Replicate key studies using calibrated instrumentation (e.g., DSC for enthalpy measurements).
  • Compare computational results (Gaussian vs. COSMO-RS predictions).
  • Contextualize data with reaction conditions (e.g., solvent effects on calorimetry). A 2021 study noted ±5% variability in ΔH values due to solvent impurities, underscoring the need for rigorous solvent drying protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.